![molecular formula C35H56N6O6 B1671266 Enalkiren CAS No. 113082-98-7](/img/structure/B1671266.png)
Enalkiren
説明
Enalkiren is a compound that belongs to the class of organic compounds known as hybrid peptides . These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .
Molecular Structure Analysis
Enalkiren has a molecular formula of C35H56N6O6 . Its average mass is 656.856 Da and its monoisotopic mass is 656.426147 Da . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
Enalkiren has a density of 1.2±0.1 g/cm3 . Its boiling point is 986.3±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 150.6±3.0 kJ/mol . The flash point is 550.3±34.3 °C . The index of refraction is 1.560 . The molar refractivity is 181.1±0.3 cm3 . It has 12 H bond acceptors, 8 H bond donors, and 18 freely rotating bonds .科学的研究の応用
Renal and Endocrine Responses
Enalkiren has been used to explore the renal and endocrine effects of angiotensin II in healthy men . The study involved 90-minute enalkiren infusions at 2-day intervals, on a low and high salt diet . The results showed that plasma renin activity fell, plasma immunoreactive angiotensin II and aldosterone concentration fell, and renal plasma flow rose . This suggests that Enalkiren has potential applications in studying renal and endocrine responses.
Hypertension Management
Clinical trials with Enalkiren have shown encouraging results in the management of hypertension . Enalkiren has been shown to produce dose-related suppression of plasma renin activity (PRA) and angiotensin II when administered intravenously . At doses of 0.3 and 1.2 mg/kg, Enalkiren produced significant, dose-related decreases in systolic and diastolic blood pressure in hypertensive patients . This suggests that Enalkiren could be a useful therapeutic agent in the management of hypertension.
Blood Pressure Response Duration
Enalkiren has shown a prolonged reduction in blood pressure without evidence of tachyphylaxis after 1 week of treatment . This suggests that renin inhibitors like Enalkiren may emerge as useful therapeutic agents for the treatment of hypertension .
Renin Inhibition
Enalkiren, a potent, dipeptide renin inhibitor, mimics the transition state of the human renin substrate, angiotensinogen . This makes it a valuable tool in studying the effects of renin inhibition.
Pharmacological Interruption of Renin-Angiotensin System
Enalkiren has been used in pharmacological interruption of the renin-angiotensin system . This system plays a crucial role in normal physiology and in the pathogenesis of disease . Enalkiren’s ability to selectively inhibit renin makes it a valuable tool in these studies.
Understanding Renin-Angiotensin Blockade
The use of Enalkiren helps in the interpretation of renin-angiotensin blockade with angiotensin converting enzyme inhibitors, which is potentially confounded by their multiple effects . This suggests that Enalkiren could be used to better understand the effects of renin-angiotensin blockade.
作用機序
Target of Action
Enalkiren is a potent, dipeptide renin inhibitor . Renin, an enzyme secreted by the kidneys, plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
Enalkiren’s primary effect is on the RAAS pathway. By inhibiting renin, it suppresses the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II . Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium retention in the kidneys. Thus, Enalkiren’s action leads to vasodilation and decreased fluid volume, lowering blood pressure .
Pharmacokinetics
It has been shown to produce dose-related suppression of plasma renin activity (pra) and angiotensin ii when administered intravenously . Despite its relatively short elimination phase plasma half-life (1.6 h), the effects of Enalkiren on PRA and blood pressure are prolonged .
Result of Action
Enalkiren’s action results in significant, dose-related decreases in systolic and diastolic blood pressure in hypertensive patients . This is due to the suppression of the RAAS, leading to vasodilation and decreased fluid volume. The blood pressure response is enhanced by pretreatment with hydrochlorothiazide .
Action Environment
For instance, the risk or severity of renal failure, hypotension, and hyperkalemia can be increased when Enalkiren is combined with certain other drugs .
特性
IUPAC Name |
3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXVERRYBYGQJZ-WRPDIKACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150282 | |
Record name | Enalkiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enalkiren | |
CAS RN |
113082-98-7 | |
Record name | Enalkiren | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113082-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enalkiren [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enalkiren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enalkiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENALKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7YZ42Z47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。